
13-(Amino-PEG9-ethylcarbamoyl)tridecanoic t-butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
13-(Amino-PEG9-ethylcarbamoyl)tridecanoic t-butyl ester is a compound that belongs to the class of polyethylene glycol (PEG) linkers. It is commonly used in the field of drug delivery, particularly in the development of antibody-drug conjugates (ADCs). The compound is characterized by its long PEG chain, which enhances its solubility and biocompatibility .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 13-(Amino-PEG9-ethylcarbamoyl)tridecanoic t-butyl ester typically involves several steps. The process begins with the preparation of the PEG9 chain, which is then functionalized with an amino group. This intermediate is then reacted with tridecanoic acid to form the final ester product. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized to ensure high yield and purity of the final product. Quality control measures, such as NMR and HPLC, are employed to monitor the synthesis and ensure consistency .
Analyse Des Réactions Chimiques
Types of Reactions
13-(Amino-PEG9-ethylcarbamoyl)tridecanoic t-butyl ester undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted amides or esters.
Applications De Recherche Scientifique
13-(Amino-PEG9-ethylcarbamoyl)tridecanoic t-butyl ester has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules.
Biology: Employed in the development of bioconjugates for imaging and diagnostic purposes.
Medicine: Integral in the formulation of antibody-drug conjugates for targeted cancer therapy.
Industry: Utilized in the production of PEGylated compounds for enhanced solubility and stability.
Mécanisme D'action
The mechanism of action of 13-(Amino-PEG9-ethylcarbamoyl)tridecanoic t-butyl ester involves its role as a linker molecule. It facilitates the attachment of therapeutic agents to antibodies, allowing for targeted delivery to specific cells or tissues. The PEG chain enhances the solubility and stability of the conjugate, while the amino group provides a site for further functionalization .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 13-(Amino-PEG8-ethylcarbamoyl)tridecanoic t-butyl ester
- 13-(Amino-PEG10-ethylcarbamoyl)tridecanoic t-butyl ester
- 13-(Amino-PEG12-ethylcarbamoyl)tridecanoic t-butyl ester
Uniqueness
13-(Amino-PEG9-ethylcarbamoyl)tridecanoic t-butyl ester is unique due to its specific PEG chain length, which provides an optimal balance between solubility and biocompatibility. This makes it particularly suitable for use in drug delivery systems, where these properties are crucial for effective therapeutic outcomes .
Propriétés
Formule moléculaire |
C38H76N2O12 |
|---|---|
Poids moléculaire |
753.0 g/mol |
Nom IUPAC |
tert-butyl 14-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-14-oxotetradecanoate |
InChI |
InChI=1S/C38H76N2O12/c1-38(2,3)52-37(42)15-13-11-9-7-5-4-6-8-10-12-14-36(41)40-17-19-44-21-23-46-25-27-48-29-31-50-33-35-51-34-32-49-30-28-47-26-24-45-22-20-43-18-16-39/h4-35,39H2,1-3H3,(H,40,41) |
Clé InChI |
ZQUVCVLHFTUQIJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)CCCCCCCCCCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-chloro-4-(4-chlorophenoxy)phenyl]-3,5-diiodo-benzamide;Rafoxanide](/img/structure/B15338894.png)

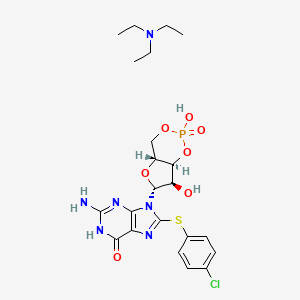


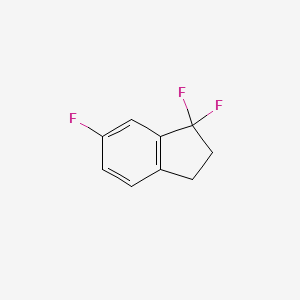
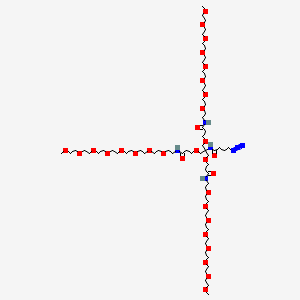
![3-[(2-Methoxyethyl)amino]-4-methyl-4H-1,2,4-benzothiadiazin-1,1-dioxide](/img/structure/B15338946.png)
![(5E)-5-[4-(benzyloxy)benzylidene]-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B15338951.png)
![13-[4-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-2-[methyl(2-sulfoethyl)carbamoyl]phenyl]-7,7,9,17,19,19-hexamethyl-22-sulfo-2-oxa-6-aza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,10,13,15,20-heptaene-4-sulfonate](/img/structure/B15338964.png)
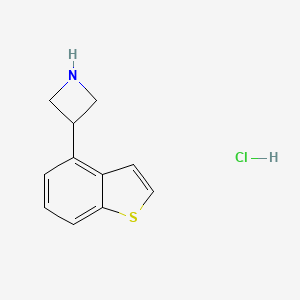

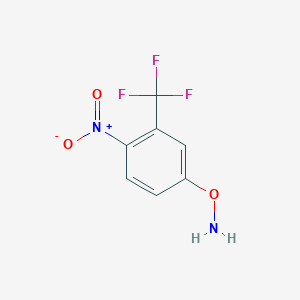
![(3Z,5S)-3-[{(1S,2R,4aS,6R,8aR)-1,6-dimethyl-2-[(1E)-prop-1-en-1-yl]-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl}(hydroxy)methylidene]-5-(hydroxymethyl)-1-methylpyrrolidine-2,4-dione](/img/structure/B15338992.png)
